Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Übersicht

Beschreibung

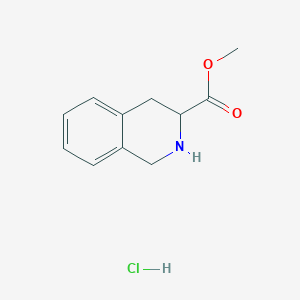

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate, also known as this compound, is a boron-containing compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 345.26 g/mol. It is a versatile compound that can be used in a variety of scientific research applications due to its interesting properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are primarily used in the synthesis and structural analysis of complex organic molecules. Huang et al. (2021) described the synthesis of similar compounds, highlighting their confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used to calculate their molecular structures, which were found consistent with their crystal structures determined by X-ray diffraction (Huang et al., 2021).

Crystallographic and Conformational Analyses

Wu et al. (2021) synthesized similar compounds and conducted crystallographic and conformational analyses. The results from DFT and time-dependent DFT calculations provided insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties (Wu et al., 2021).

Borylation in Organic Synthesis

Takagi and Yamakawa (2013) explored the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl compounds in borylation, a key reaction in organic synthesis. They demonstrated the effectiveness of this process, particularly for arylbromides bearing sulfonyl groups, using Pd-catalyzed borylation (Takagi & Yamakawa, 2013).

Synthesis of Boron-Containing Compounds

Das et al. (2011) synthesized boron-containing compounds using a similar molecular structure. This work emphasized the potential biological applications of these compounds, which are currently under evaluation (Das et al., 2011).

Application in Fluorescence Probes

Fu et al. (2016) discussed the synthesis of a specific boron ester compound and its application in detecting hydrogen peroxide vapor. They found that introducing functional groups could enhance the sensing performance of borate to hydrogen peroxide vapor, demonstrating the utility of these compounds in sensitive detection applications (Fu et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a chemical compound that is primarily used in the field of organic synthesis . The primary targets of this compound are organic molecules that undergo palladium-catalyzed coupling reactions .

Mode of Action

This compound acts as a reagent in Suzuki-Miyaura cross-coupling reactions . It interacts with its targets by forming bonds with them in the presence of a palladium catalyst . This results in the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .

Biochemical Pathways

The compound is involved in the biochemical pathway of palladium-catalyzed coupling reactions . This pathway leads to the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes , which are important intermediates in organic synthesis.

Result of Action

The result of the compound’s action is the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes . These products are valuable in the field of organic synthesis, where they can be used as intermediates in the synthesis of more complex organic compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo coupling reactions . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-9-11(7-8-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHFNSOJOCZHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)